tert-Butyl 3-(1-(ethylamino)ethyl)piperidine-1-carboxylate
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Overview
Description
Tert-Butyl 3-(1-(ethylamino)ethyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group, an ethylamino group, and a carboxylate ester group, making it a versatile molecule in various chemical and biological applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with piperidine or its derivatives as the starting material.
Reaction Steps:
Reaction Conditions: The reactions are generally carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch processes, where the reaction mixture is prepared, reacted, and then purified in discrete batches.
Continuous Flow Production: Some industrial processes may employ continuous flow methods, where the reactants are continuously fed into the reaction system, and the product is continuously collected and purified.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the ethylamino group is oxidized to form an ethylamine oxide.
Reduction: Reduction reactions can be performed to reduce the ethylamino group to an ethylamine.
Substitution: Substitution reactions can occur at the piperidine ring, where various substituents can replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Various alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Ethylamine oxide derivatives.
Reduction Products: Ethylamine derivatives.
Substitution Products: Piperidine derivatives with various substituents.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products. Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases. Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which tert-Butyl 3-(1-(ethylamino)ethyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The ethylamino group can interact with enzymes and receptors, modulating biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
tert-Butyl 3-(ethylamino)propanoate: A related compound with a similar structure but differing in the length of the carbon chain.
3-Ethylamino-azetidine-1-carboxylic acid tert-butyl ester: Another related compound with a smaller ring structure.
Uniqueness: Tert-Butyl 3-(1-(ethylamino)ethyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which provides it with distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique properties make it a valuable compound in the field of chemistry and beyond.
Properties
IUPAC Name |
tert-butyl 3-[1-(ethylamino)ethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-6-15-11(2)12-8-7-9-16(10-12)13(17)18-14(3,4)5/h11-12,15H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNPBRPZAXTZGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C1CCCN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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